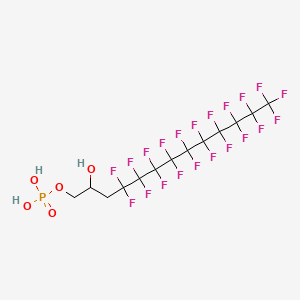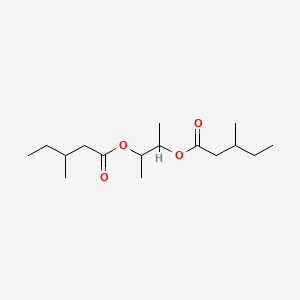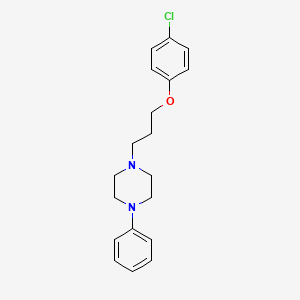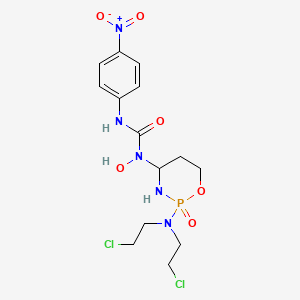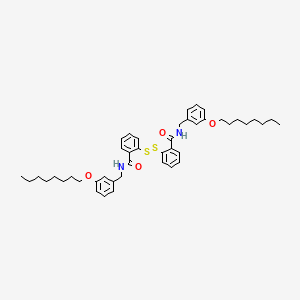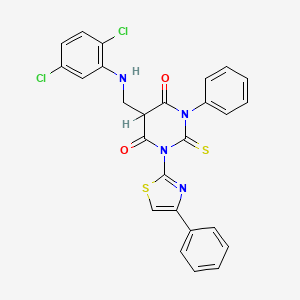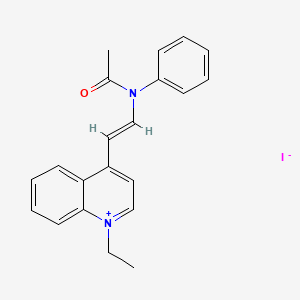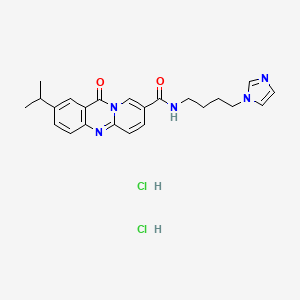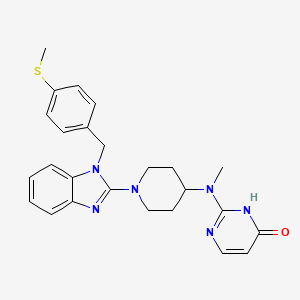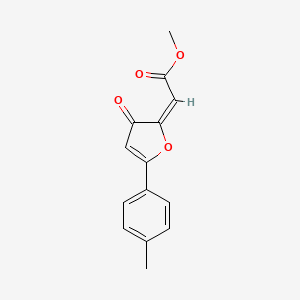
Platinum, (propanedioato(2-)-O,O')bis(triethylphosphine)-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is a platinum-based organometallic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- typically involves the reaction of platinum precursors with propanedioato and triethylphosphine ligands. One common method involves the use of platinum(II) chloride as a starting material, which reacts with propanedioato and triethylphosphine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) species, while substitution reactions can result in new platinum complexes with different ligands .
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Its unique coordination environment allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine
In biology and medicine, Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- has been studied for its potential as an anticancer agent. Its ability to interact with DNA and other biomolecules makes it a promising candidate for cancer therapy .
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes .
作用机制
The mechanism of action of Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with these biomolecules, leading to changes in their structure and function. This interaction is crucial for its anticancer activity, as it can induce cell death in cancer cells .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum compound used in cancer therapy with a distinct mechanism of action.
Uniqueness
Platinum, (propanedioato(2-)-O,O’)bis(triethylphosphine)-, (SP-4-2)- is unique due to its specific ligand environment, which provides distinct chemical and biological properties compared to other platinum compounds
属性
CAS 编号 |
145956-57-6 |
|---|---|
分子式 |
C15H32O4P2Pt |
分子量 |
533.4 g/mol |
IUPAC 名称 |
platinum(2+);propanedioate;triethylphosphane |
InChI |
InChI=1S/2C6H15P.C3H4O4.Pt/c2*1-4-7(5-2)6-3;4-2(5)1-3(6)7;/h2*4-6H2,1-3H3;1H2,(H,4,5)(H,6,7);/q;;;+2/p-2 |
InChI 键 |
IDLDZVGPENZVIF-UHFFFAOYSA-L |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




